REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:18]([O-:20])=[O:19])[C:15]=2[CH3:17])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:17][C:15]1[C:14]([N+:18]([O-:20])=[O:19])=[CH:13][CH:12]=[C:11]2[C:16]=1[NH:8][CH2:9][CH2:10]2
|
Name
|
1-t-butoxycarbonyl-2,3-dihydro-7-methyl-6-nitroindole
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2=CC=C(C(=C12)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between 200 mL of methylene chloride and 200 mL of 1 M aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer is collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |